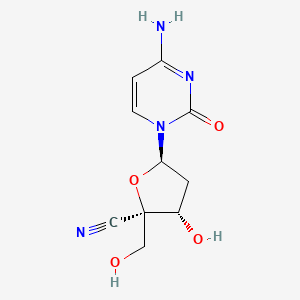
4'-Cyano-2'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Cyano-2’-deoxycytidine is a nucleoside analog, which is a modified form of the natural nucleoside 2’-deoxycytidine. This compound is characterized by the presence of a cyano group (-CN) at the 4’ position of the sugar moiety. Nucleoside analogs like 4’-Cyano-2’-deoxycytidine are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-2’-deoxycytidine typically involves the modification of natural nucleosides. One common method is the condensation of a cyano group with a 2’-deoxynucleoside precursor. This process often requires specific catalysts and controlled reaction conditions to ensure the correct placement of the cyano group .
Industrial Production Methods
Industrial production of 4’-Cyano-2’-deoxycytidine may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors and purification techniques such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
4’-Cyano-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
4’-Cyano-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
作用機序
The mechanism of action of 4’-Cyano-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can cause DNA strand breaks and inhibit DNA polymerase, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 2’-deoxycytidine
- 2’-deoxyadenosine
- 2’-deoxyguanosine
- Gemcitabine
- Cytarabine
Uniqueness
4’-Cyano-2’-deoxycytidine is unique due to the presence of the cyano group at the 4’ position, which imparts distinct chemical and biological properties. This modification enhances its ability to induce DNA damage and inhibit DNA synthesis, making it a potent agent in antiviral and anticancer therapies .
特性
CAS番号 |
139888-13-4 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-4-10(5-15)6(16)3-8(18-10)14-2-1-7(12)13-9(14)17/h1-2,6,8,15-16H,3,5H2,(H2,12,13,17)/t6-,8+,10+/m0/s1 |
InChIキー |
WOFZQOCKSAPKFH-SKWCMTHISA-N |
異性体SMILES |
C1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)C#N)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)(CO)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


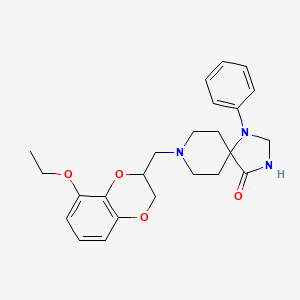
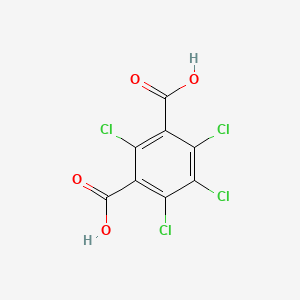
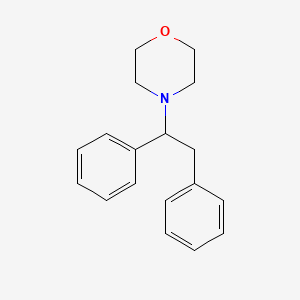

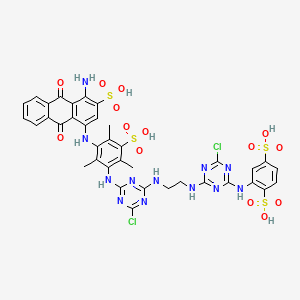

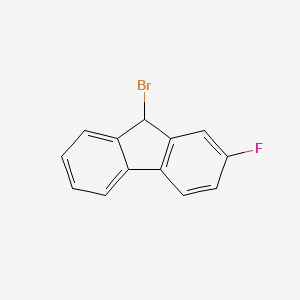


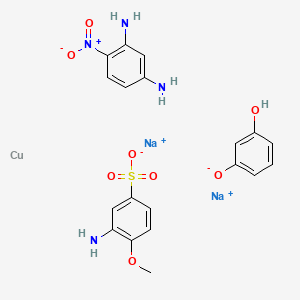
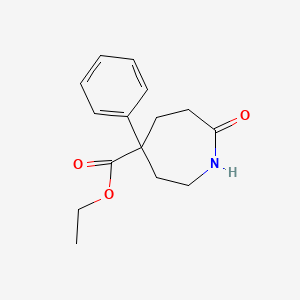
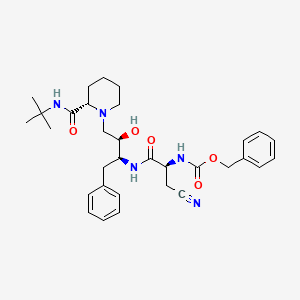
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)

